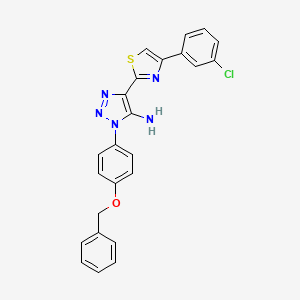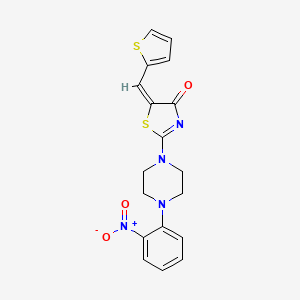![molecular formula C21H15ClN2O3S B2408640 3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one CAS No. 1001785-68-7](/img/structure/B2408640.png)
3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antioxidant Activities
Compounds similar to 3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one have demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant activities. These findings suggest their potential as a new class of antibacterial compounds with added antioxidant benefits (Al-ayed, 2011).
Molecular Docking and Structural Analysis
Further research into molecules containing pyrazole and coumarin cores, akin to the compound , has involved detailed molecular docking studies. These studies aim to understand the interactions between such molecules and biological targets, like interleukin-6 (IL-6), suggesting potential therapeutic applications (Sert et al., 2018).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems that include spatially adjacent active methylene, nitrile, and hydroxyl groups has been reported. These systems undergo consecutive intramolecular cyclization reactions, highlighting the compound's utility in synthesizing complex heterocyclic structures (Bondarenko et al., 2016).
Chemiluminescence Applications
Research has also explored the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, derivatives similar to the compound of interest. These findings open possibilities for their use in chemiluminescent assays and sensors, providing a basis for developing new diagnostic tools (Watanabe et al., 2010).
properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-19(28-16-9-7-15(22)8-10-16)13(2)24(23-12)20(25)17-11-14-5-3-4-6-18(14)27-21(17)26/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGBXLYFAOMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=CC=CC=C3OC2=O)C)SC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

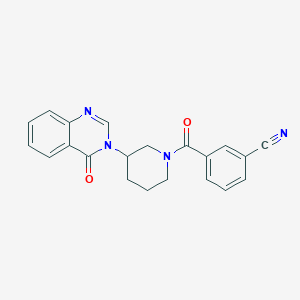
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)

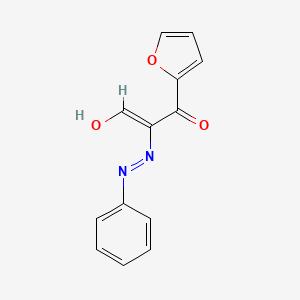
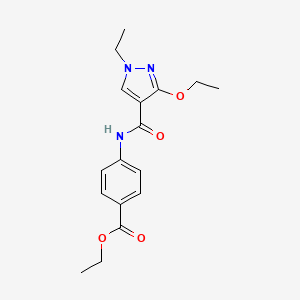
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)
